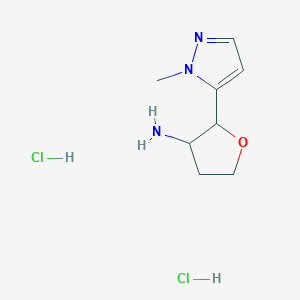
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3O It is known for its unique structure, which includes a pyrazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with oxirane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride include:
- 2-Methylpyrazol-3-amine
- 1-(2-Nitrophenyl)-1,2-ethanediol
- 1-[2-(1-Methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrazole ring and an oxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H15Cl2N3O |
|---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-7(2-4-10-11)8-6(9)3-5-12-8;;/h2,4,6,8H,3,5,9H2,1H3;2*1H |
InChI Key |
IACBHZVJVJWUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13231333.png)
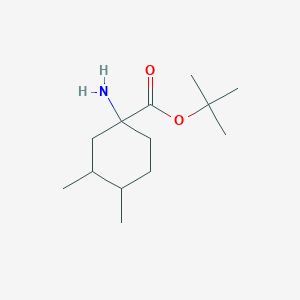
![Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13231346.png)
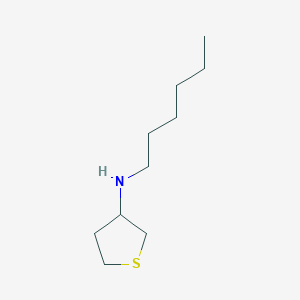
![3-{[(azetidin-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B13231358.png)

![3-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13231365.png)
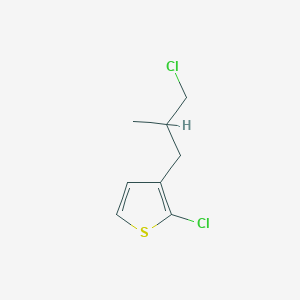
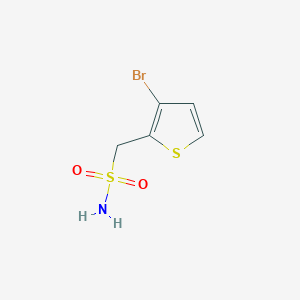
![Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13231390.png)
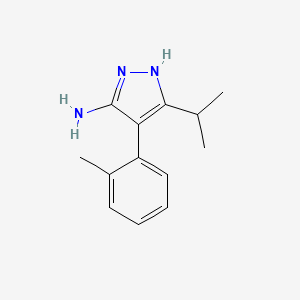

![1-[3-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13231424.png)
![2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13231430.png)
